molecular formula C5H2ClFN2O2 B1589999 5-Chloro-2-fluoro-3-nitropyridine CAS No. 60186-16-5

5-Chloro-2-fluoro-3-nitropyridine

Cat. No. B1589999
CAS RN: 60186-16-5
M. Wt: 176.53 g/mol
InChI Key: QYRFYYRMUFOIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluoro-3-nitropyridine (5-C2F3NP) is an organonitrogen compound that has been studied extensively for its potential applications in scientific research. 5-C2F3NP is an important building block in organic synthesis and has been used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

5-Chloro-2-fluoro-3-nitropyridine has been utilized in various chemical syntheses and reactions. For instance, the study of nucleophilic displacement reactions in aromatic systems has involved substituted α-halogenopyridines including 2-chloro- or -fluoro-3- or -5-nitropyridine. These reactions are significant in understanding the kinetics and mechanisms of aromatic substitutions, which are fundamental in organic chemistry (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of compounds related to 5-Chloro-2-fluoro-3-nitropyridine have been conducted to understand their chemical properties better. For example, the study on the synthesis, X-ray, and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provided insights into its structural features and optical properties, which are essential for the development of new materials and compounds (Jukić, Cetina, Halambek, & Ugarković, 2010).

Pharmaceutical Research

In pharmaceutical research, derivatives of 5-Chloro-2-fluoro-3-nitropyridine have been explored. For instance, pyridine nucleosides related to 5-fluorocytosine, involving compounds derived from this chemical, have been studied for their potential applications in drug development (Nesnow & Heidelberger, 1975).

properties

IUPAC Name

5-chloro-2-fluoro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRFYYRMUFOIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483647
Record name 5-chloro-2-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluoro-3-nitropyridine

CAS RN

60186-16-5
Record name 5-chloro-2-fluoro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-fluoro-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-fluoro-3-nitropyridine
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-fluoro-3-nitropyridine
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-fluoro-3-nitropyridine
Reactant of Route 5
5-Chloro-2-fluoro-3-nitropyridine
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-fluoro-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.